Cas no 81382-08-3 (3-ethyl-3,10,12-trihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside)

3-ethyl-3,10,12-trihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside structure
81382-08-3 structure
Product name:3-ethyl-3,10,12-trihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside
CAS No:81382-08-3
MF:C26H29NO8
MW:483.510368108749
CID:1805277
PubChem ID:157792

3-ethyl-3,10,12-trihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside Chemical and Physical Properties

Names and Identifiers

    • 3-ethyl-3,10,12-trihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside
    • 7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-ethyl-4,6,9-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione
    • 5,12-Naphthacenedione, 10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-8-ethyl-7,8,9,10-tetrahydro-1,8,11-trihydroxy-, (8S-cis)-
    • DTXSID601001960
    • 81382-08-3
    • Inchi: InChI=1S/C26H29NO8/c1-3-26(33)9-12-7-14-21(25(32)20-13(23(14)30)5-4-6-16(20)28)24(31)19(12)17(10-26)35-18-8-15(27)22(29)11(2)34-18/h4-7,11,15,17-18,22,28-29,31,33H,3,8-10,27H2,1-2H3
    • InChI Key: ZGACHPYXSSJODT-UHFFFAOYSA-N
    • SMILES: CCC1(O)CC(OC2CC(N)C(O)C(C)O2)c2c(O)c3C(=O)c4c(O)cccc4C(=O)c3cc2C1

Computed Properties

  • Exact Mass: 483.18931688g/mol
  • Monoisotopic Mass: 483.18931688g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 3
  • Complexity: 838
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 6
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 160Ų

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